N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide is a compound that belongs to the class of carboxamide derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both carbamoyl and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene core, followed by the introduction of the methoxy group. The chlorophenyl group is then attached through a coupling reaction, and finally, the carbamoyl group is introduced. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
- N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxylic acid
- N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxylate
These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct reactivity and activity profiles.
Properties
IUPAC Name |
N-(2-carbamoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-25-17-9-12-5-3-2-4-11(12)8-15(17)19(24)22-16-7-6-13(20)10-14(16)18(21)23/h2-10H,1H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKAEYZYVCLGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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